Methyl 2-(5-amino-3-methoxypyridin-2-yl)acetate
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Overview
Description
Methyl 2-(5-amino-3-methoxypyridin-2-yl)acetate is a chemical compound with the molecular formula C9H12N2O3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-amino-3-methoxypyridin-2-yl)acetate typically involves the reaction of 5-amino-3-methoxypyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-amino-3-methoxypyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are employed.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted pyridine derivatives .
Scientific Research Applications
Methyl 2-(5-amino-3-methoxypyridin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(5-amino-3-methoxypyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(5-methoxypyridin-3-yl)acetate: This compound shares a similar structure but differs in the position of the amino and methoxy groups.
Methyl 2-(5-amino-3-methoxypyridin-2-yl)acetate: Another similar compound with slight variations in the functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications .
Biological Activity
Methyl 2-(5-amino-3-methoxypyridin-2-yl)acetate is a pyridine derivative with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, has been the subject of various studies aimed at understanding its potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an amino group and a methoxy group, alongside an acetate moiety. The structural formula can be represented as follows:
This configuration contributes to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems, including enzymes and receptors. These interactions can modulate enzymatic activity and influence signaling pathways, which are crucial for its therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of microbial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
Preliminary investigations have highlighted the compound's anticancer properties. Studies suggest that it may induce apoptosis in cancer cells, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation.
Table 1: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antimicrobial | Effective against various bacterial strains |
Anticancer | Induces apoptosis in cancer cell lines |
Enzyme Inhibition | Modulates activity of specific enzymes |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) indicating strong activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- Anticancer Mechanisms : Another research effort focused on the compound's anticancer mechanisms. The study revealed that treatment with this compound led to significant reductions in cell viability in various cancer cell lines, suggesting potential for further development as an anticancer drug .
- Enzymatic Interaction : Investigations into the compound's interaction with specific enzymes revealed that it acts as an inhibitor of certain kinases involved in cancer progression. This inhibition could contribute to its anticancer effects by disrupting critical signaling pathways .
Properties
IUPAC Name |
methyl 2-(5-amino-3-methoxypyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-8-3-6(10)5-11-7(8)4-9(12)14-2/h3,5H,4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVNORWXGHDJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)N)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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